![molecular formula C9H10BrN5O3 B7436576 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide, also known as BNPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of azetidine derivatives and has been found to have several potential applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide is not fully understood, but it is believed to act as an allosteric inhibitor of the target enzymes. It binds to a site on the enzyme that is distinct from the active site, leading to conformational changes that inhibit enzyme activity.
Biochemical and Physiological Effects:
3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the replication of HIV-1 virus in cell culture, reduce blood glucose levels in diabetic mice, and improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide in lab experiments is its high potency and selectivity towards the target enzymes. It has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide in scientific research. One area of interest is the development of new drugs for the treatment of HIV-1 infection, where 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide could be used as a lead compound for the design of more potent inhibitors. Another area of interest is the development of new drugs for the treatment of diabetes and Alzheimer's disease, where 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide has shown promising results in preclinical studies. Additionally, the use of 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide as a research tool for the study of enzyme function and regulation could lead to new insights into the mechanisms of disease and the development of new therapeutic strategies.
Synthesemethoden
The synthesis of 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide involves the reaction of 5-bromo-3-nitropyridine-2-amine with azetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide has been extensively used as a research tool in the field of medicinal chemistry and drug discovery. It has been found to have potent inhibitory activity against several enzymes such as human immunodeficiency virus type 1 (HIV-1) integrase, protein tyrosine phosphatase 1B (PTP1B), and glycogen synthase kinase-3β (GSK-3β), which are important targets for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[(5-bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O3/c10-5-1-6(15(17)18)7(13-2-5)14-9(8(11)16)3-12-4-9/h1-2,12H,3-4H2,(H2,11,16)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUCEXYVAJOMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.